molecular formula C6H12ClF2N B3034107 4,4-Difluoro-2-methylpiperidine hydrochloride CAS No. 1378571-68-6

4,4-Difluoro-2-methylpiperidine hydrochloride

Cat. No.: B3034107
CAS No.: 1378571-68-6
M. Wt: 171.61
InChI Key: IBBFHZZWCIZDAA-UHFFFAOYSA-N
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Description

4,4-Difluoro-2-methylpiperidine hydrochloride (CAS: CID 72207651) is a fluorinated piperidine derivative with the molecular formula C₆H₁₁F₂N·HCl and a molecular weight of 135.16 g/mol (free base) + 36.46 g/mol (HCl) = 171.62 g/mol . Its structure features a piperidine ring substituted with two fluorine atoms at the 4,4-positions and a methyl group at the 2-position. The hydrochloride salt enhances its aqueous solubility, a critical property for pharmaceutical applications.

Properties

IUPAC Name

4,4-difluoro-2-methylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2N.ClH/c1-5-4-6(7,8)2-3-9-5;/h5,9H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBBFHZZWCIZDAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1378571-68-6
Record name 4,4-difluoro-2-methylpiperidine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-2-methylpiperidine hydrochloride typically involves the following steps :

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine derivatives and fluorinating agents.

    Fluorination: The piperidine derivative undergoes fluorination at the 4th position using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The process may involve continuous flow reactors for better efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-2-methylpiperidine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.

    Reduction: Lithium aluminum hydride, anhydrous conditions, and inert atmosphere.

    Substitution: Nucleophiles like amines or thiols, polar aprotic solvents, and controlled temperatures.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced forms of the compound with hydrogen atoms replacing fluorine.

    Substitution: Substituted derivatives with various functional groups replacing fluorine atoms.

Scientific Research Applications

4,4-Difluoro-2-methylpiperidine hydrochloride has a wide range of applications in scientific research :

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-2-methylpiperidine hydrochloride involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor or modulator of enzymes, receptors, or ion channels, depending on its structural modifications. The fluorine atoms enhance its binding affinity and selectivity towards these targets, leading to its desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

Structural Similarity and Key Differences

The table below compares 4,4-difluoro-2-methylpiperidine hydrochloride with other fluorinated piperidine hydrochlorides based on substituent positions, molecular weights, and similarity scores (derived from cheminformatics analysis ):

Compound Name CAS No. Substituents Molecular Formula Molecular Weight (g/mol) Similarity Score
4,4-Difluoro-2-methylpiperidine HCl CID 72207651 4,4-F₂; 2-CH₃ C₆H₁₁F₂N·HCl 171.62 Reference
4-Fluoropiperidine HCl 496807-97-7 4-F C₅H₁₀FN·HCl 142.60 0.73
3,3-Difluoropiperidine HCl 1779942-70-9 3,3-F₂ C₅H₉F₂N·HCl 158.59 0.71
8,8-Difluoro-3-azabicyclo[3.2.1]octane HCl N/A Bicyclic; 8,8-F₂ C₆H₁₀F₂N·HCl 169.61 0.69
1-(2-Fluoroethyl)piperidin-4-amine diHCl 605659-03-8 4-NH₂; 1-(CH₂CH₂F) C₇H₁₆FCl₂N₂ 227.12 0.59

Key Observations :

  • Fluorine Position: The 4,4-difluoro substitution distinguishes the target compound from mono-fluoro (e.g., 4-Fluoropiperidine HCl) and other di-fluoro isomers (e.g., 3,3-difluoro). Fluorine at the 4-position may reduce ring puckering, enhancing planarity and receptor binding .
  • Bicyclic Analogs : The 8,8-difluoro-3-azabicyclo[3.2.1]octane HCl has constrained geometry, which may limit conformational flexibility but improve target selectivity .

Pharmacological and Physicochemical Properties

Solubility and Stability
  • Hydrochloride Salts : All listed compounds are HCl salts, improving water solubility. For example, 4-(Diphenylmethoxy)piperidine HCl (CAS: 65214-86-0) has a molecular weight of 303.83 g/mol and is used in CNS-targeting drugs due to enhanced solubility .
  • Fluorine Impact : Fluorination generally decreases metabolic oxidation, as seen in gemcitabine (a difluoro nucleoside analog), where fluorine substitution prolongs intracellular retention and activity .

Biological Activity

4,4-Difluoro-2-methylpiperidine hydrochloride is a fluorinated piperidine derivative known for its potential biological activities. This compound has garnered attention in medicinal chemistry for its applications in pharmacology, particularly concerning its interactions with various biological targets, including receptors and enzymes.

  • Molecular Formula : C6H10ClF2N
  • Molecular Weight : Approximately 201.60 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Anticancer Activity :
    • Studies have shown that compounds with a 4,4-difluoro substitution maintain potent anticancer activity against various cancer cell lines, including MCF-7 cells, a model for breast cancer. The (R)-enantiomer of this compound was found to be approximately twice as potent as its racemic counterpart .
    • The compound's ability to interact with specific metabolic pathways makes it a candidate for further development as an anticancer agent .
  • Antiviral Properties :
    • Preliminary research suggests potential antiviral activity against several viruses. Its structural properties may enhance its efficacy against viral infections, although detailed studies are still needed to confirm these effects .
  • Neuropharmacological Effects :
    • The compound has been investigated for its role as an antagonist at orexin receptors, which are implicated in sleep regulation and energy homeostasis. This activity could lead to therapeutic applications in treating sleep disorders and metabolic diseases .

The biological mechanisms through which this compound exerts its effects are still under investigation. Initial findings suggest that it may interact with:

  • Orexin Receptors : Acting as an antagonist at orexin receptors could modulate appetite and wakefulness .
  • Enzymatic Pathways : Interaction studies indicate potential binding to enzymes involved in cancer metabolism and progression .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameMolecular FormulaUnique Features
(R)-4,4-Difluoro-2-methylpiperidine hydrochlorideC6H10ClF2NActive enantiomer with enhanced potency
4,4-Difluoro-3-methylpiperidine hydrochlorideC6H12ClF2NDifferent position of methyl group; varying reactivity
(S)-4,4-Difluoro-3-methylpiperidine hydrochlorideC6H12ClF2NSimilar structure but different biological activity

Case Studies and Research Findings

  • Anticancer Studies :
    • A study on the efficacy of 4,4-difluorosubstituted piperidines demonstrated significant activity against cancer cell lines, emphasizing the importance of the fluorine substituents in enhancing pharmacological properties .
  • Neuropharmacological Research :
    • Research into orexin receptor antagonists highlighted the potential of 4,4-difluoro derivatives in modulating sleep patterns and energy balance, suggesting applications in treating obesity and related disorders .
  • Antiviral Investigations :
    • Initial antiviral assays indicated that derivatives of this compound could inhibit viral replication at certain concentrations. Further research is necessary to establish specific mechanisms and efficacy against various viral pathogens .

Q & A

Q. How can researchers optimize the synthesis of 4,4-difluoro-2-methylpiperidine hydrochloride to maximize yield and purity?

Methodological Answer:

  • Step 1 : Utilize nucleophilic substitution reactions under anhydrous conditions, as fluorination of piperidine derivatives often requires controlled moisture-free environments to avoid side reactions .
  • Step 2 : Employ column chromatography (e.g., silica gel with dichloromethane/methanol gradients) for purification, as demonstrated for structurally similar piperidine hydrochlorides .
  • Step 3 : Validate purity via HPLC using a C18 column and a mobile phase of acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid to resolve impurities (e.g., unreacted precursors or diastereomers) .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 19F^{19}\text{F} NMR to confirm fluorine substitution patterns and 1H^{1}\text{H} NMR to verify methyl group integration and stereochemical environment .
  • Mass Spectrometry : High-resolution ESI-MS in positive ion mode can confirm molecular weight (e.g., [M+H]+^+ at m/z 194.1) and detect isotopic patterns consistent with fluorine atoms .
  • XRD : Single-crystal X-ray diffraction is recommended for resolving ambiguities in stereochemistry, especially given the potential for axial/equatorial fluorine conformers .

Q. How should researchers assess the stability of this compound under varying storage conditions?

Methodological Answer:

  • Conduct accelerated stability studies at 40°C/75% RH for 6 months, monitoring degradation via HPLC. Piperidine derivatives are prone to hydrolysis; thus, storage in desiccated, amber vials under nitrogen is advised .

Advanced Research Questions

Q. What strategies resolve contradictions in reactivity data for fluorinated piperidines during cross-coupling reactions?

Methodological Answer:

  • Hypothesis Testing : Fluorine’s electron-withdrawing effects may alter nucleophilicity. Compare reaction rates with non-fluorinated analogs using kinetic studies (e.g., monitoring Suzuki-Miyaura coupling via 19F^{19}\text{F} NMR) .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) can predict regioselectivity and transition-state barriers, explaining discrepancies in experimental yields .

Q. How can chiral centers in this compound be analyzed to ensure enantiomeric purity?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak IG-3 column with hexane/isopropanol (80:20) + 0.1% diethylamine. Fluorine’s polarity may enhance enantiomer separation .
  • Circular Dichroism (CD) : Correlate CD spectra with computational simulations (e.g., TD-DFT) to assign absolute configurations, critical for pharmacological studies .

Q. What mechanistic insights explain unexpected byproducts during fluorination of 2-methylpiperidine precursors?

Methodological Answer:

  • Isotope Labeling : Use 18O^{18}\text{O}-labeled H2_2O in reaction quenches to trace hydrolytic pathways (e.g., formation of difluoro-diols via ring-opening) .
  • In Situ Monitoring : ReactIR or 19F^{19}\text{F} NMR can detect intermediates like fluorinated carbocations, guiding additive selection (e.g., scavengers for HCl byproducts) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the solubility of this compound in polar solvents?

Methodological Answer:

  • Systematic Solubility Screen : Test in DMSO, water, and ethanol at 25°C using gravimetric analysis. Note that hydrochloride salts often exhibit pH-dependent solubility; adjust with 0.1 M NaOH/HCl to replicate literature conditions .
  • Thermodynamic Profiling : DSC/TGA can identify polymorphic forms, which may explain discrepancies (e.g., anhydrous vs. hydrated crystals) .

Experimental Design Tables

Parameter Recommended Method Reference
Purity Validation HPLC (C18, ACN/H2_2O + 0.1% TFA)
Chiral Resolution Chiralpak IG-3, Hexane/IPA + 0.1% DEA
Stability Testing 40°C/75% RH, 6-month accelerated study
Fluorine Detection 19F^{19}\text{F} NMR (CDCl3_3, 376 MHz)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4-Difluoro-2-methylpiperidine hydrochloride
Reactant of Route 2
4,4-Difluoro-2-methylpiperidine hydrochloride

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